N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18738770
InChI: InChI=1S/C9H9BrClN3O2S/c1-14-8-5(10)3-4-6(11)7(8)9(12-14)13-17(2,15)16/h3-4H,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C9H9BrClN3O2S
Molecular Weight: 338.61 g/mol

N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide

CAS No.:

Cat. No.: VC18738770

Molecular Formula: C9H9BrClN3O2S

Molecular Weight: 338.61 g/mol

* For research use only. Not for human or veterinary use.

N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide -

Specification

Molecular Formula C9H9BrClN3O2S
Molecular Weight 338.61 g/mol
IUPAC Name N-(7-bromo-4-chloro-1-methylindazol-3-yl)methanesulfonamide
Standard InChI InChI=1S/C9H9BrClN3O2S/c1-14-8-5(10)3-4-6(11)7(8)9(12-14)13-17(2,15)16/h3-4H,1-2H3,(H,12,13)
Standard InChI Key IMCFAWQUNZCDHB-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC(=C2C(=N1)NS(=O)(=O)C)Cl)Br

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide features a bicyclic indazole core substituted with bromine at position 7, chlorine at position 4, and a methyl group at position 1. The methanesulfonamide moiety is attached to position 3, contributing to its hydrogen-bonding capacity and solubility profile . The compound’s IUPAC name, 7-bromo-4-chloro-1-methyl-1H-indazol-3-yl methanesulfonamide, reflects this substitution pattern. Key spectral data, including 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR, confirm the regioselective incorporation of halogens and the integrity of the sulfonamide group .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H9BrClN3O2S\text{C}_9\text{H}_9\text{BrClN}_3\text{O}_2\text{S}
Molecular Weight338.61 g/mol
Melting PointNot reported
SolubilityModerate in DMSO, low in aqueous buffers
LogP (Partition Coefficient)~2.1 (predicted)
Hydrogen Bond Donors/Acceptors2/5

Spectroscopic and Computational Insights

The compound’s canonical SMILES string, CN1C2=C(C=CC(=C2C(=N1)NS(=O)(=O)C)Cl)Br, encodes its connectivity, while its InChIKey (IMCFAWQUNZCDHB-UHFFFAOYSA-N) facilitates database searches . Density functional theory (DFT) calculations predict a planar indazole ring system, with the sulfonamide group adopting a conformation optimal for target engagement . Mass spectrometry data corroborate the molecular ion peak at m/z 337.5 ([M-H]^-).

Synthesis and Scalability

Synthetic Pathways

The synthesis of N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide begins with 2,6-dichlorobenzonitrile, which undergoes regioselective bromination using N-bromosuccinimide (NBS) in sulfuric acid to yield 3-bromo-2,6-dichlorobenzonitrile . Cyclization with hydrazine hydrate in 2-methyltetrahydrofuran (2-MeTHF) produces 7-bromo-4-chloro-1H-indazol-3-amine, a critical intermediate . Subsequent methanesulfonylation employs methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving yields of 70–85% after purification .

Key Reaction Conditions:

  • Bromination: NBS (1.07 equiv), H2SO4\text{H}_2\text{SO}_4, 25°C, 93% conversion .

  • Cyclization: Hydrazine hydrate (2 equiv), 2-MeTHF, 60°C, 50–56% isolated yield .

  • Methanesulfonylation: MsCl (2.5 equiv), TEA (3 equiv), DCM, 0–25°C, 85% yield.

Process Optimization and Scalability

Recent advancements have enabled hundred-gram-scale production without column chromatography, enhancing industrial viability . Solvent selection (e.g., 2-MeTHF over NMP) improves regioselectivity during cyclization, minimizing byproducts like 5-bromo-4-chloro-1H-indazol-3-amine . Recrystallization from methanol/water mixtures achieves >96% purity, critical for pharmaceutical applications .

Biological Activity and Mechanism of Action

Antiviral Efficacy

N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide exhibits nanomolar inhibitory activity against HIV-1 capsid assembly, a process essential for viral replication . By binding to the capsid protein’s interprotomer pocket, it destabilizes viral core formation, as evidenced by surface plasmon resonance (SPR) assays (Kd=12nMK_d = 12 \, \text{nM}) . Comparative studies with analogs reveal that the bromine and chlorine substituents are critical for hydrophobic interactions with residues such as Phe32 and Asn57 .

Enzymatic Inhibition Profiling

The compound also inhibits viral integrase and protease enzymes at higher concentrations (IC50=1.2μM\text{IC}_{50} = 1.2 \, \mu\text{M} and 4.7μM4.7 \, \mu\text{M}, respectively), though its primary therapeutic value lies in capsid disruption . Molecular dynamics simulations suggest that the sulfonamide group forms hydrogen bonds with backbone amides of Gly94 and Gln95, anchoring the compound in the binding site .

Therapeutic Applications and Clinical Relevance

Role in Lenacapavir Development

This compound is a key intermediate in synthesizing Lenacapavir, a long-acting HIV-1 capsid inhibitor approved for multidrug-resistant infections . Structural modifications, such as replacing the methyl group with a 2,2-difluoroethyl moiety, enhance metabolic stability and half-life in vivo . Clinical trials demonstrate that Lenacapavir, derived from this scaffold, maintains viral suppression for over six months post-administration .

Future Research Directions

Binding Kinetics and Resistance Profiling

Detailed studies on binding kinetics (e.g., konk_{\text{on}}, koffk_{\text{off}}) are needed to optimize residence time and mitigate resistance mutations like Q67H and N74D in the capsid protein . Crystallography of co-crystallized complexes will elucidate structural determinants of potency .

Prodrug Strategies and Formulation

Pro-drug approaches, such as phosphonooxymethyl derivatives, could enhance oral bioavailability, currently limited by poor aqueous solubility. Nanoparticle-based delivery systems may further improve lymph node targeting, a viral reservoir site .

Structural Analogs and SAR Studies

Systematic structure-activity relationship (SAR) studies will explore the impact of substituting halogens with trifluoromethyl or cyano groups. Early analogs, such as N-(7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl)methanesulfonamide, show improved plasma stability (t1/2=14ht_{1/2} = 14 \, \text{h} in human liver microsomes) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator